N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide, commonly known as Tasimelteon, is a synthetic compound primarily classified as a melatonin receptor agonist. This compound is particularly significant in the treatment of circadian rhythm disorders, notably non-24-hour sleep-wake disorder, which affects individuals who are visually impaired. The chemical structure of Tasimelteon allows it to selectively bind to melatonin receptors, facilitating the regulation of sleep patterns.
Tasimelteon was developed as part of a series of benzofuran derivatives aimed at mimicking the action of melatonin, a hormone that regulates sleep-wake cycles. The compound is classified under the broader category of pharmaceutical agents and is recognized for its therapeutic potential in managing sleep disorders. It has been granted FDA approval for clinical use since 2014 and is marketed under the trade name Hetlioz.
The synthesis of N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide involves several steps:
Tasimelteon has the following molecular formula: , with a molecular weight of approximately 245.32 g/mol.
Tasimelteon undergoes various chemical reactions relevant to its pharmacological activity:
The compound's reactivity is primarily dictated by its functional groups, allowing it to participate in further derivatization if needed for research or development purposes .
Tasimelteon exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms and ensuring consistent therapeutic outcomes .
Tasimelteon is primarily utilized in clinical settings for:
The compound's unique mechanism of action positions it as a valuable agent in both therapeutic applications and pharmacological research .
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2